molecular formula C16H24O2 B1267714 2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane CAS No. 55668-45-6

2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane

Cat. No.: B1267714
CAS No.: 55668-45-6
M. Wt: 248.36 g/mol
InChI Key: ZYMAQLGBEVTHJC-UHFFFAOYSA-N
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Description

2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane is a synthetic organic compound belonging to the class of dioxolanes, which are cyclic organic compounds containing two oxygen atoms in a 1,3-dioxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. A common procedure involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be used under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale acetalization processes using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of molecular sieves or orthoesters for effective water removal is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane involves its interaction with molecular targets through its dioxolane ring. The compound can form stable complexes with various substrates, facilitating reactions such as acetalization and transacetalization. The presence of the phenyl and hexyl groups enhances its stability and reactivity, making it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane is unique due to the presence of both hexyl and methyl groups on the dioxolane ring, which enhances its stability and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-hexyl-2-methyl-4-phenyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-3-4-5-9-12-16(2)17-13-15(18-16)14-10-7-6-8-11-14/h6-8,10-11,15H,3-5,9,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMAQLGBEVTHJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1(OCC(O1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287415
Record name 2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55668-45-6
Record name NSC50949
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50949
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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